![molecular formula C6H18N2O8S4Sn B14265472 N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 137861-84-8](/img/structure/B14265472.png)
N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]: is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a stannane (tin) core bonded to two methanesulfonamide groups, each of which is further substituted with a methanesulfonyl group.
Méthodes De Préparation
The synthesis of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of dimethyltin dichloride with methanesulfonamide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Mild to moderate temperatures (0-50°C) to ensure controlled reaction rates.
Base: Commonly used bases include triethylamine or sodium hydride to facilitate the deprotonation of methanesulfonamide.
Industrial production methods may involve similar synthetic routes but are optimized for larger scales, including continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methanesulfonyl groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives.
Applications De Recherche Scientifique
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s stannane core can coordinate with various biological molecules, leading to the disruption of normal cellular functions. The methanesulfonyl groups enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] can be compared with other similar compounds such as:
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamides and in various polymerization reactions.
The uniqueness of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] lies in its stannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
137861-84-8 |
|---|---|
Formule moléculaire |
C6H18N2O8S4Sn |
Poids moléculaire |
493.2 g/mol |
Nom IUPAC |
N-[[bis(methylsulfonyl)amino]-dimethylstannyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/2C2H6NO4S2.2CH3.Sn/c2*1-8(4,5)3-9(2,6)7;;;/h2*1-2H3;2*1H3;/q2*-1;;;+2 |
Clé InChI |
UYPODEFJBZVLHZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(S(=O)(=O)C)[Sn](C)(C)N(S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


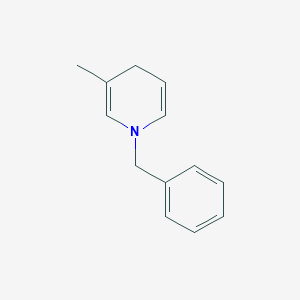
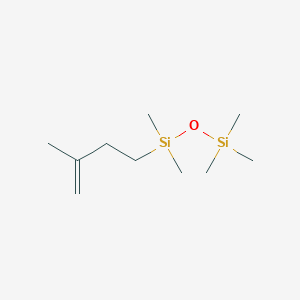
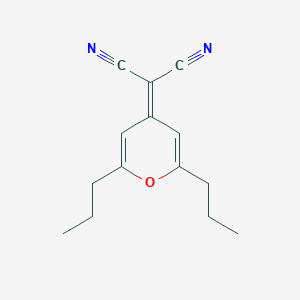
silane](/img/structure/B14265414.png)
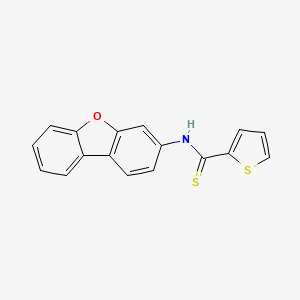
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
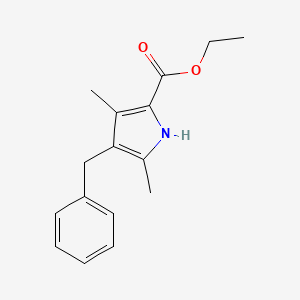
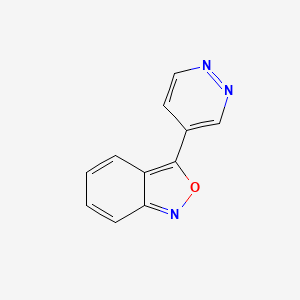
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
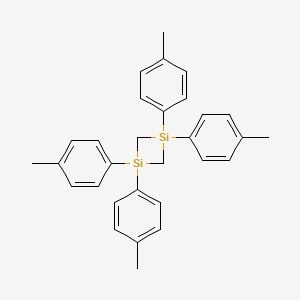

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
